

# An In-depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1300093

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2,6-Dimethyl-1H-indole-3-carbaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Properties

**2,6-Dimethyl-1H-indole-3-carbaldehyde** is a derivative of the indole-3-carbaldehyde scaffold, which is a significant structural motif in a multitude of biologically active compounds.<sup>[1]</sup> The addition of two methyl groups to the indole ring at positions 2 and 6 can influence its physical, chemical, and biological properties.

## Physical Properties

Quantitative data for **2,6-Dimethyl-1H-indole-3-carbaldehyde** is limited. The following table summarizes the available predicted and experimental data. For comparison, the well-characterized properties of the parent compound, 1H-indole-3-carbaldehyde, are also included.

Property	2,6-Dimethyl-1H-indole-3-carbaldehyde	1H-Indole-3-carbaldehyde (for comparison)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	C <sub>9</sub> H <sub>7</sub> NO
Molecular Weight	173.21 g/mol [2]	145.16 g/mol [3]
CAS Number	728024-59-7[2]	487-89-8[3]
Melting Point	Not available	197-199 °C[3]
Boiling Point	347.7 °C (Predicted)[2]	Not available
Density	1.185 g/cm <sup>3</sup> (Predicted)[2]	Not available
Flash Point	172 °C (Predicted)[2]	Not applicable
Appearance	Likely a solid	Tan powder, crystalline solid[3] [4]
Solubility	Not available	Soluble in DMSO and dimethylformamide (~30 mg/ml); sparingly soluble in aqueous buffers.[1]

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **2,6-Dimethyl-1H-indole-3-carbaldehyde**.

A <sup>1</sup>H NMR spectrum has been reported for a compound labeled as "1,2-Dimethyl-1H-indole-3-carbaldehyde," which is likely a typographical error and represents the 2,6-isomer.[5]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.11	s	1H	-CHO
8.26	s	1H	H2 (indole ring)
7.28-7.27	m	3H	Aromatic protons
3.65	s	3H	N-CH <sub>3</sub> or C-CH <sub>3</sub>
2.62	s	3H	N-CH <sub>3</sub> or C-CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz[5]			

For comparison, the <sup>1</sup>H NMR data for the parent 1H-indole-3-carbaldehyde is provided in the table below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.11	br s	1H	NH
10.00	s	1H	CHO
8.31	s	1H	H2
8.16	d	1H	H4
7.49	d	1H	H7
7.24	t	1H	H5
7.23	t	1H	H6
Solvent: DMSO-d <sub>6</sub> , Frequency: 400 MHz[3]			

Experimental  $^{13}\text{C}$  NMR, IR, and mass spectrometry data for **2,6-Dimethyl-1H-indole-3-carbaldehyde** are not readily available in the reviewed literature. For comparative purposes, the data for 1H-indole-3-carbaldehyde are presented below.

#### 1H-Indole-3-carbaldehyde Spectral Data:

$^{13}\text{C}$ NMR (DMSO- $d_6$ , 22.53 MHz)[3][6]	IR (KBr Pellet)[3]	Mass Spectrometry (EI)[3][7]
$\delta$ 185.3 (CHO)	$\nu$ 3450 (N-H stretch)	m/z 145 ( $\text{M}^+$ )
$\delta$ 138.9 (C2)	$\nu$ 1655 (C=O stretch)	m/z 116
$\delta$ 137.4 (C7a)	$\nu$ 1540, 1420 (aromatic C=C stretch)	m/z 89
$\delta$ 124.5 (C3a)		
$\delta$ 123.8 (C4)		
$\delta$ 122.5 (C6)		
$\delta$ 121.2 (C5)		
$\delta$ 118.5 (C3)		
$\delta$ 112.8 (C7)		

## Experimental Protocols

The synthesis of **2,6-Dimethyl-1H-indole-3-carbaldehyde** is most commonly achieved via the Vilsmeier-Haack reaction of 2,6-dimethylindole. This reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.[1]

## Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The following is a generalized experimental protocol based on the synthesis of similar indole-3-carbaldehyde derivatives.

Materials:

- 2,6-Dimethylindole
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Sodium acetate or Sodium hydroxide
- Dichloromethane or other suitable organic solvent
- Water
- Anhydrous sodium sulfate
- Silica gel for column chromatography

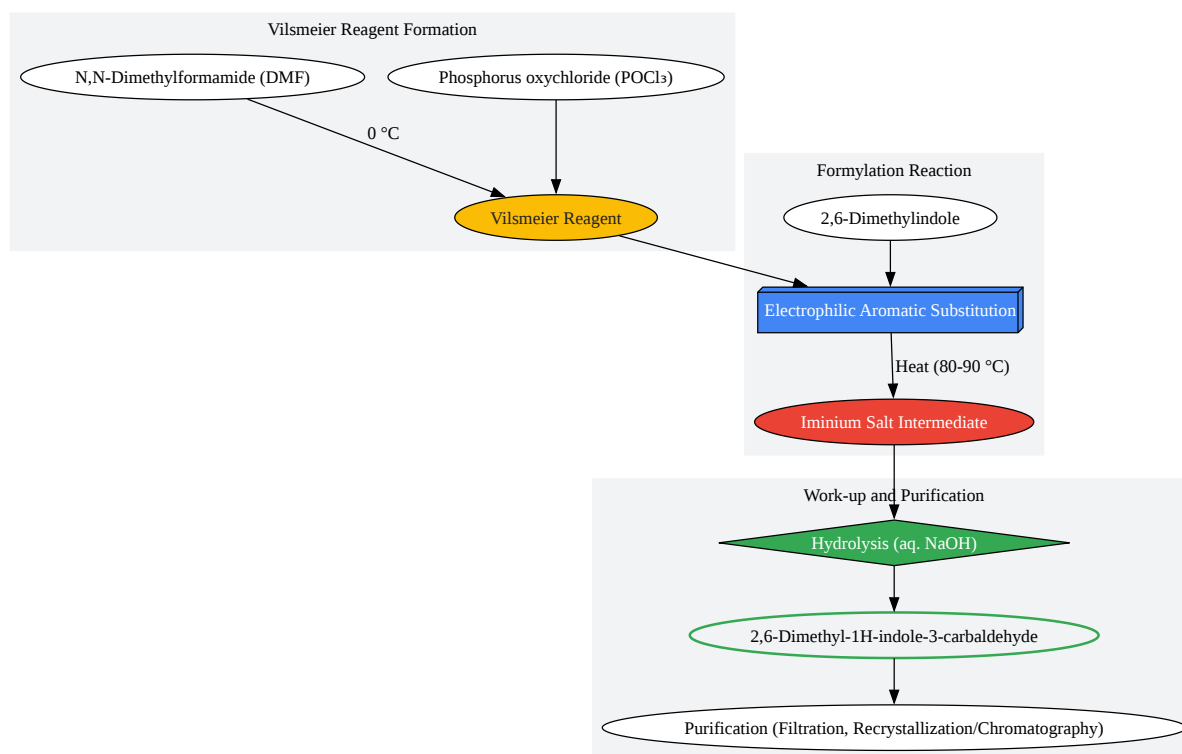
Procedure:

- **Preparation of the Vilsmeier Reagent:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve 2,6-dimethylindole in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. This should be done carefully as the reaction can be exothermic.
- **Isolation and Purification:** A precipitate will form upon neutralization. Collect the solid by filtration and wash it thoroughly with water. The crude product can be further purified by

recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate).

- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Below is a graphical representation of the synthesis workflow.



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Caption: Vilsmeier-Haack synthesis workflow.

## Biological Activity and Signaling Pathways

While specific biological studies on **2,6-Dimethyl-1H-indole-3-carbaldehyde** are not extensively documented, the parent compound, indole-3-carbaldehyde, is a known bioactive metabolite. It is a product of tryptophan metabolism by gut microbiota and acts as an agonist for the aryl hydrocarbon receptor (AhR).[8][9]

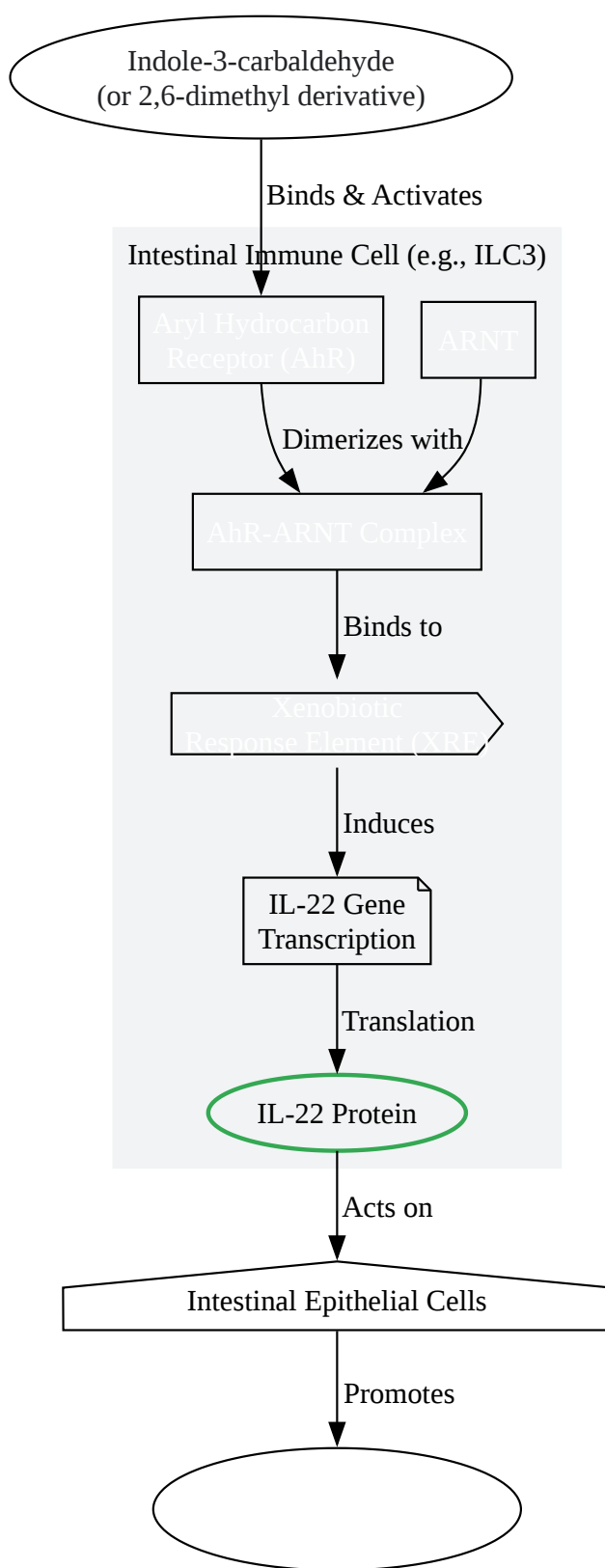
### Aryl Hydrocarbon Receptor (AhR) Activation

The activation of AhR by indole-3-carbaldehyde in intestinal immune cells, such as innate lymphoid cells (ILCs), triggers a signaling cascade that leads to the production of interleukin-22 (IL-22).[8][9] IL-22 is a cytokine that plays a crucial role in maintaining intestinal barrier function and promoting mucosal healing.[10]

This mechanism suggests that indole-3-carbaldehyde and its derivatives could have therapeutic potential in conditions associated with intestinal barrier dysfunction, such as inflammatory bowel disease and certain liver diseases.[9][10] The methyl groups on **2,6-Dimethyl-1H-indole-3-carbaldehyde** may modulate its binding affinity for the AhR and its overall biological activity.

The diagram below illustrates the proposed signaling pathway for indole-3-carbaldehyde.





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Caption: AhR-mediated signaling by indole-3-carbaldehyde.

## Conclusion

**2,6-Dimethyl-1H-indole-3-carbaldehyde** is a valuable synthetic intermediate with potential applications in medicinal chemistry. While specific experimental data for this compound is sparse, its synthesis can be reliably achieved through the Vilsmeier-Haack reaction. Based on the known biological activity of its parent compound, it is a candidate for investigation as a modulator of the aryl hydrocarbon receptor. Further research is warranted to fully characterize its physicochemical properties and to explore its pharmacological potential.

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